1-(2,1,3-苯并噻二唑-4-磺酰基)哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

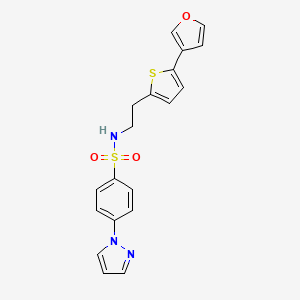

The compound of interest, Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate, is a synthetic molecule that appears to be related to piperidine derivatives. Piperidine is a six-membered ring containing five methylene groups and one amine group. It is a key structural motif in many pharmaceutical compounds due to its nitrogen heterocycle, which can interact with biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, a method for synthesizing 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate has been reported . This process involves reduction, p-fluorobenzoylation, transformation into tosylates, and nucleophilic substitution reactions. Additionally, an oxidation-reductive amination route was explored, leading to the formation of 3,6-diazabicyclo[3.2.2]nonanes. Although the exact synthesis of Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of various substituents can dramatically affect the properties of the molecule. For example, the introduction of a bulky moiety in the para position of benzamide derivatives has been shown to substantially increase anti-acetylcholinesterase activity . The presence of a sulfonyl group, as in the compound of interest, could similarly affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The synthesis of these compounds often involves nucleophilic substitution reactions, as well as specialized reactions such as cyclization in the case of thiazole derivatives . The specific chemical reactions that Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate can participate in would depend on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in solubility, boiling and melting points, and stability. The presence of a benzothiadiazolylsulfonyl group in the compound of interest suggests that it may have unique properties compared to other piperidine derivatives. These properties would be important to consider in the development of pharmaceutical agents, as they can affect the compound's behavior in biological systems and its suitability for drug formulation .

科学研究应用

合成和生物活性

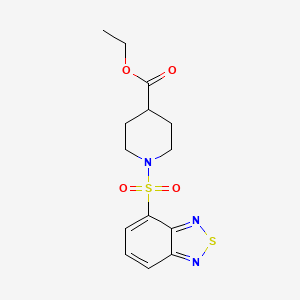

1-(2,1,3-苯并噻二唑-4-磺酰基)哌啶-4-羧酸乙酯及其相关化合物已被合成并分析其生物学特性。一项研究描述了新的哌啶取代苯并噻唑衍生物的合成,包括使 2-氨基苯并[d]噻唑-6-羧酸乙酯与哌啶反应的详细过程。通过各种光谱数据确认了化学结构,并评估了化合物的抗菌和抗真菌活性。特别是,一种化合物表现出显着的抗菌活性,另一种化合物表现出有希望的抗真菌特性 (Shafi, Rajesh, & Senthilkumar, 2021)。

另一项研究重点关注 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物的合成、光谱分析和抗菌研究。这项研究合成了一系列化合物,起始原料为 1-(苯磺酰基)哌啶-4-羧酸乙酯,然后对革兰氏阴性菌和革兰氏阳性菌进行筛选,表现出中等到高的抗菌活性 (Khalid 等,2016)。

化学性质和应用

1-(1,2,3-苯并噻-7-基羰基)哌啶-4-羧酸乙酯是通过 1,2,3-苯并噻二唑-7-羰基氯和哌啶-4-羧酸乙酯之间的反应合成的。研究了该化合物的旋光性质,表明其作为一种新型植物诱导剂的潜力,展示了其在农业研究和开发中的重要性。重点介绍了哌啶环的椅子构象以及通过弱分子间氢键稳定晶体堆积 (Zhao, Bao, Fan, Song, & Liu, 2006)。

抗结核活性

设计、合成了一系列乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯,并评估了它们的抗结核活性。其中,一种特定化合物对结核分枝杆菌表现出有希望的活性,代表了结核病新治疗剂开发的重要一步。该研究详细介绍了用于评估化合物疗效和安全性的合成过程、分子杂交设计和评估方法 (Jeankumar 等,2013)。

作用机制

The mechanism of action of “Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate” is not specified in the sources I found. Its mechanism of action may depend on its application in various fields such as drug development, catalysis, and material science.

安全和危害

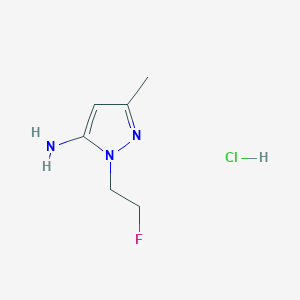

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

属性

IUPAC Name |

ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-2-21-14(18)10-6-8-17(9-7-10)23(19,20)12-5-3-4-11-13(12)16-22-15-11/h3-5,10H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUXJSYEXVKJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3016956.png)

![3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid](/img/structure/B3016958.png)

![methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B3016967.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate](/img/structure/B3016969.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3016970.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)

![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)

![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016975.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)